4,5-Dichlorocatechol
CAS No.: 3428-24-8
Cat. No.: VC21097927
Molecular Formula: C6H4Cl2O2
Molecular Weight: 179 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3428-24-8 |
|---|---|
| Molecular Formula | C6H4Cl2O2 |
| Molecular Weight | 179 g/mol |
| IUPAC Name | 4,5-dichlorobenzene-1,2-diol |
| Standard InChI | InChI=1S/C6H4Cl2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H |
| Standard InChI Key | ACCHWUWBKYGKNM-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1Cl)Cl)O)O |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)Cl)O)O |
Introduction
4,5-Dichlorocatechol (CAS: 3428-24-8) is a chlorinated aromatic compound belonging to the catechol family, characterized by two hydroxyl groups in ortho position on a benzene ring, with two chlorine atoms at positions 4 and 5. This compound has attracted scientific interest due to its role as a reference standard in environmental testing and its intermediate position in various chemical synthesis pathways . It is also notable for its interaction with bacterial enzyme systems involved in degradation pathways of chlorinated aromatics .
The compound is recognized in regulatory frameworks as a substance requiring careful handling and control, with specific documentation requirements to meet relevant regulations . Its structural characteristics, with the combination of hydroxyl and chlorine substituents, contribute to its distinct chemical behavior and environmental significance.
Physical and Chemical Properties
Structural and Identification Information
4,5-Dichlorocatechol possesses distinct identifiers and structural characteristics that are essential for its proper classification and handling in research and industrial settings.
| Parameter | Information |
|---|---|
| Common Name | 4,5-Dichlorocatechol |
| CAS Number | 3428-24-8 |
| EC Number | 222-331-1 |
| Molecular Formula | C₆H₄Cl₂O₂ |
| Molecular Weight | 179.00 g/mol |
| Synonyms | 4,5-Dichloro-1,2-dihydroxybenzene; 4,5-Dichlorobenzene-1,2-diol; 4,5-dichloro-2-benzenediol; 4,5-dichloro-pyrocatecho; 4,5-dichloropyrocatechol; 4,5-Dichloro-1,2-benzenediol; 4,5-Dichloropyrocatechole |
| RTECS | UX1510000 |
The structural configuration of 4,5-Dichlorocatechol features a benzene ring with two hydroxyl groups adjacent to each other at positions 1 and 2, while the chlorine atoms occupy positions 4 and 5, creating a distinctively substituted aromatic compound .
Physical Properties
The physical characteristics of 4,5-Dichlorocatechol determine its behavior in various applications and environmental contexts.
| Property | Value | Note |
|---|---|---|
| Physical Appearance | Brown Solid | At standard conditions |
| Melting Point | 110-115°C | Experimental value |
| Boiling Point | 255.02°C | Rough estimate |
| Density | 1.4512 g/cm³ | Rough estimate |
| Refractive Index | 1.4595 | Estimate |
| Solubility | Soluble in DCM, DMF, Methanol | Limited water solubility |
These physical properties highlight the compound's stability at room temperature and its solubility characteristics that influence its behavior in various media and environmental compartments .
Chemical Properties
The chemical behavior of 4,5-Dichlorocatechol is influenced by both its aromatic structure and the presence of hydroxyl and chlorine functional groups.
| Property | Value | Note |
|---|---|---|
| pKa | 8.11 ± 0.23 | Predicted value |
| Chemical Stability | Stable under normal conditions | Forms toxic gases upon heating |
| Reactivity | May react with strong oxidizing agents | Avoid heat exposure |
| Functional Groups | Two hydroxyl groups, two chlorine substituents | Contributes to its chemical behavior |
The presence of hydroxyl groups imparts some acidic character to the compound, while the chlorine substituents influence its electron distribution and reactivity patterns. Under normal conditions, 4,5-Dichlorocatechol remains stable, but it can decompose upon heating to form potentially toxic gases .
4,5-Dichlorocatechol serves several distinct purposes across scientific and industrial domains. Its primary application is as a reference standard for environmental testing, where it is used to develop and validate analytical methods for detecting chlorinated organic compounds in environmental samples . This role is particularly important in monitoring water quality and compliance with environmental regulations.
In the field of organic synthesis, 4,5-Dichlorocatechol functions as an intermediate in the preparation of dioxin derivatives and other chlorinated organic compounds . Its structure makes it valuable for building more complex molecules with specific functional properties.
Additionally, the compound has significant research applications in biochemical studies exploring the degradation pathways of chlorinated aromatic compounds. It serves as a model substrate for investigating bacterial enzyme systems that can metabolize halogenated compounds, contributing to our understanding of bioremediation processes .
Biochemical Behavior
Interactions with Enzyme Systems
4,5-Dichlorocatechol exhibits notable interactions with bacterial enzyme systems, particularly those involved in the degradation of aromatic compounds. Research has demonstrated that certain bacterial strains possess specialized enzymes capable of metabolizing this compound, despite its generally recalcitrant nature.
The chlorocatechol 1,2-dioxygenase enzyme (specifically TetC from Pseudomonas chlororaphis RW71) has shown the ability to convert 4,5-dichlorocatechol, representing a significant biochemical finding. This enzyme has a broadened substrate spectrum compared to other chlorocatechol dioxygenases, allowing it to process chlorocatechols with substitutions at positions 4 and 5 .
Interestingly, when catechol is present alongside 4,5-dichlorocatechol, there is strong competitive inhibition of catechol turnover, indicating that both compounds compete for the same binding site on the enzyme. This competitive behavior provides insights into the substrate specificity of these enzymes and potential metabolic regulation mechanisms .
Metabolic Pathways
The metabolic fate of 4,5-dichlorocatechol in bacterial systems involves several enzymatic steps. The initial transformation by chlorocatechol 1,2-dioxygenase converts 4,5-dichlorocatechol to 3,4-dichloro-cis,cis-muconic acid. This reaction involves the incorporation of molecular oxygen and cleavage of the aromatic ring structure between the hydroxylated carbon atoms .
The resulting muconic acid can further undergo enzymatic conversion through a cycloisomerization process. This metabolic pathway represents a key mechanism by which some specialized bacteria can potentially detoxify and utilize chlorinated aromatic compounds as carbon sources .
It is noteworthy that 4,5-dichlorocatechol was previously considered a strong inhibitor of ortho-cleaving dioxygenases and highly resistant to aerobic bacterial catabolism. The discovery of bacterial strains and enzymes capable of metabolizing this compound has revised this understanding and opened new possibilities for bioremediation of environments contaminated with chlorinated aromatics .
| Organism | Parameter | Value |
|---|---|---|
| Fish | LC50 (96h) | 0.89 mg/L |
| Algae | LC50 (96h) | 0.40 mg/L |
These toxicity values classify 4,5-Dichlorocatechol as very toxic to aquatic life, warranting careful handling and disposal practices to prevent environmental contamination . The compound is designated as Water Hazard Class 3 (German Regulation), indicating it is extremely hazardous for water systems .
The environmental persistence of 4,5-Dichlorocatechol is of concern, as it may bioaccumulate in ecosystems. Even small quantities can pose a danger to drinking water if released into groundwater or surface water bodies. This underscores the importance of proper containment and disposal procedures when handling this compound .
4,5-Dichlorocatechol represents a significant compound in environmental science, biochemical research, and organic synthesis. Its physical and chemical properties establish it as a stable chlorinated aromatic compound with specific reactivity patterns. As a reference standard for environmental testing and an intermediate in chemical synthesis, it serves important analytical and industrial functions.
The biochemical behavior of 4,5-dichlorocatechol, particularly its interactions with specialized bacterial enzymes, highlights evolving understandings of biodegradation pathways for chlorinated aromatics. The discovery that certain bacterial strains can metabolize this previously considered recalcitrant compound opens potential avenues for bioremediation applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume